N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenoxy group and a dimethoxy-methylpropyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol, 2,3-dimethoxy-2-methylpropylamine, and acetic anhydride.
Formation of Intermediate: The 4-fluorophenol is reacted with acetic anhydride to form 4-fluorophenyl acetate. This intermediate is then subjected to nucleophilic substitution with 2,3-dimethoxy-2-methylpropylamine to yield the desired acetamide compound.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Substitution: The fluorophenoxy group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted acetamide derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: It may find applications in the development of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It could interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-chlorophenoxy)acetamide: Similar structure with a chlorine atom instead of fluorine.
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-bromophenoxy)acetamide: Similar structure with a bromine atom instead of fluorine.
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-methylphenoxy)acetamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which can impart distinct physicochemical properties, such as increased lipophilicity, metabolic stability, and specific biological activity. The fluorine atom can also influence the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4/c1-14(19-3,10-18-2)9-16-13(17)8-20-12-6-4-11(15)5-7-12/h4-7H,8-10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCRDNGKBXKSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=C(C=C1)F)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.